N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide

Hydrogen-bond acceptor count Medicinal chemistry Screening library design

Addressing the challenge of sourcing CNS-drug-like screening compounds with balanced lipophilicity? This nicotinamide derivative (CAS 298207-71-3) integrates a 2,3-dihydro-1,4-benzodioxin moiety for expanded H-bonding and moderate LogP (1.76), positioning it within CNS drug-like space. - 4 HBA (vs. 2 in unsubstituted N-phenylnicotinamide) for enhanced molecular recognition. - 25 bioactivity measurements across 18 targets (ChEMBL) for accelerated SAR interpretation. - Lead-like properties: MW 256 Da, tPSA 60.4 Ų, QED 0.89, zero Ro5 violations. Supplied by BenchChem as a solid screening compound with global shipping.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
Cat. No. B5601961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C14H12N2O3/c17-14(10-2-1-5-15-9-10)16-11-3-4-12-13(8-11)19-7-6-18-12/h1-5,8-9H,6-7H2,(H,16,17)
InChIKeyCBFGRFDAZPIPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide – Physicochemical Identity and Sourcing Specifications for Focused Screening Library Selection


N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide (CAS 298207-71-3) is a synthetic small-molecule nicotinamide derivative that integrates a 2,3-dihydro-1,4-benzodioxin moiety with a pyridine-3-carboxamide scaffold . With a molecular weight of 256.26 Da, calculated LogP of 1.76–2.11, topological polar surface area (tPSA) of ~60.4 Ų, and zero violations of Lipinski's Rule of Five, the compound occupies a lead-like physicochemical space suitable for high-throughput screening and fragment-based drug discovery [1]. It is commercially available as a screening compound from established vendors including ChemBridge (Hit2Lead ID: SC-5316962) and ChemSpace (ID: CSCS00027982378) [2].

Why N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide Cannot Be Interchanged with Simpler Nicotinamide Analogs in Target-Focused Campaigns


Nicotinamide derivatives are not fungible building blocks; even minor structural modifications produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and polar surface area that directly govern solubility, permeability, and molecular recognition . The 2,3-dihydro-1,4-benzodioxin substituent on the target compound contributes two additional hydrogen-bond acceptors and approximately 18 Ų of extra polar surface area compared to the unsubstituted N-phenylnicotinamide analog, while raising LogP by more than 2 log units relative to nicotinamide itself . These quantitative differences mean that simply substituting a generic nicotinamide congener will alter the physicochemical and potentially the pharmacological profile of any screening set or lead series. The evidence items below quantify these differentials against the most relevant commercially available comparators.

Quantitative Differentiation Evidence for N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide vs. Closest Structural Analogs


Doubled Hydrogen-Bond Acceptor Count vs. N-Phenylnicotinamide Expands Target-Interaction Capability

The target compound contains four hydrogen-bond acceptor (HBA) sites—the amide carbonyl oxygen, the pyridine nitrogen, and the two dioxin oxygens—whereas the simplest aryl comparator, N-phenylnicotinamide, possesses only two HBA sites (the amide carbonyl and pyridine nitrogen) . This doubling of HBA count is a direct consequence of the 2,3-dihydro-1,4-benzodioxin moiety and cannot be achieved with a simple phenyl substituent.

Hydrogen-bond acceptor count Medicinal chemistry Screening library design

Elevated Topological Polar Surface Area (+18.4 Ų) vs. N-Phenylnicotinamide Modulates Permeability and Solubility Profiles

The target compound exhibits a calculated tPSA of 60.4 Ų, which is 18.4 Ų higher than that of N-phenylnicotinamide (42.0 Ų) . This increase is attributable to the two additional oxygen atoms in the ethylenedioxy bridge of the benzodioxin ring.

Topological polar surface area ADME Screening compound selection

Lipophilicity Shift of +2.13 LogP Units vs. Nicotinamide Expands Applicability to CNS-Penetrant Screening Sets

The experimental LogP of the target compound is 1.76 (Hit2Lead) with a ChEMBL-calculated AlogP of 2.11, whereas nicotinamide itself has a LogP of approximately -0.37 [1][2]. This >2 log-unit increase in lipophilicity is conferred by the benzodioxin substituent and places the compound in the LogP 1–3 range typically associated with blood–brain barrier permeability.

LogP CNS drug discovery Lipophilicity

ChEMBL-Annotated Bioactivity Breadth: 25 Potency Measurements Across 18 Molecular Targets

The ChEMBL database annotates 25 bioactivity potency measurements for this compound spanning 18 distinct molecular targets, with a maximum development phase of 'Preclinical' [1]. In contrast, the simpler analog N-phenylnicotinamide (CHEMBL1454783) has fewer annotated bioactivities (predominantly limited to enzyme inhibition screens), although a direct quantitative comparison of bioactivity counts across identical assay panels is not available in public repositories.

Polypharmacology ChEMBL Screening hit triage

Priority Procurement Scenarios for N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide Based on Quantified Differentiation


Focused CNS Screening Libraries Requiring Moderate Lipophilicity (LogP 1.76) and Sub-140 Ų tPSA

The compound's LogP of 1.76 and tPSA of 60.4 Ų position it within the empirically derived CNS drug-likeness space (LogP 1–3, tPSA < 90 Ų) [3]. Procurement for CNS-targeted phenotypic or target-based screens is supported by the >2 log-unit lipophilicity advantage over the parent nicotinamide scaffold (LogP -0.37), which is too polar to penetrate the blood–brain barrier [2]. The compound therefore fills a specific niche for CNS screening collections where moderate lipophilicity is required but excessive LogP (>5) must be avoided.

Fragment-Based and Lead-Like Screening Libraries Prioritizing High HBA Count (4) and Zero RO5 Violations

With a molecular weight of 256 Da, four hydrogen-bond acceptors, zero Rule-of-Five violations, and a QED score of 0.89, the compound meets lead-like criteria suitable for fragment-based screening and subsequent elaboration [3]. The 100% higher HBA count relative to N-phenylnicotinamide (4 vs. 2) offers expanded vectors for hydrogen-bond-mediated molecular recognition, which is critical for fragment hit identification against targets with deep or polar binding pockets .

Polypharmacology Profiling and Off-Target Selectivity Panels

The ChEMBL annotation of 25 bioactivity measurements across 18 targets indicates that this compound has been subjected to broader experimental interrogation than many of its simpler nicotinamide analogs [3]. For laboratories conducting polypharmacology profiling, off-target liability screening, or drug-repurposing studies, procuring a compound with existing multi-target activity data can accelerate data interpretation and reduce the experimental burden of de novo profiling.

Physicochemical Comparator Studies and SAR Campaigs Centered on the Benzodioxin Pharmacophore

The 2,3-dihydro-1,4-benzodioxin moiety is a recognized privileged structure in medicinal chemistry, appearing in α-adrenergic antagonists, 5-HT receptor ligands, and antibacterial agents [3]. The target compound serves as a well-characterized entry point for structure–activity relationship (SAR) campaigns exploring the impact of the ethylenedioxy bridge on potency, selectivity, and physicochemical properties relative to unsubstituted phenyl or benzyl nicotinamide controls.

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